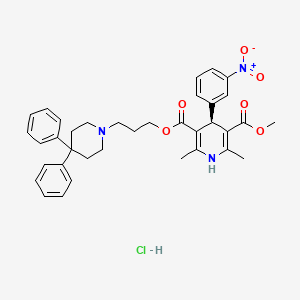

Chlorhydrate de niguldipine

Vue d'ensemble

Description

(S)-(+)-Niguldipine hydrochloride est un bloqueur des canaux calciques présentant des propriétés d'antagoniste alpha-1 adrénergique. Il est principalement utilisé dans le traitement de l'hypertension artérielle et de l'angine de poitrine. Le composé est connu pour sa haute spécificité et sa puissance dans le blocage des canaux calciques, ce qui en fait un outil précieux à la fois en milieu clinique et en recherche .

Applications De Recherche Scientifique

(S)-(+)-Niguldipine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study calcium channel blockers and their interactions.

Biology: Employed in studies involving calcium signaling pathways and their role in cellular functions.

Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and other conditions related to calcium channel dysfunction.

Mécanisme D'action

Target of Action

Niguldipine hydrochloride is a calcium channel blocker drug (CCB) with α1-adrenergic antagonist properties . It primarily targets the α1A adrenergic receptor and L-type calcium channels .

Mode of Action

Niguldipine binds with high affinity to its targets, the α1A adrenergic receptor and L-type calcium channels . The α1A adrenergic receptor mediates its action by association with G proteins that activate a phosphatidylinositol-calcium second messenger system . The effect is mediated by G(q) and G(11) proteins .

Biochemical Pathways

It is known that the drug’s antagonistic action on α1a adrenergic receptors and l-type calcium channels can influence various physiological processes, including vascular smooth muscle contraction and neurotransmitter release .

Analyse Biochimique

Biochemical Properties

Niguldipine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. More specifically, it has been shown to irreversibly inhibit T-type calcium channel currents in certain types of central and peripheral neurons and in smooth muscle cells .

Cellular Effects

Niguldipine hydrochloride has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the smooth muscles of the male reproductive tract, playing a role in the physiological events involved in the seminal emission phase of ejaculation .

Molecular Mechanism

The mechanism of action of Niguldipine hydrochloride is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an antagonist for the α1-adrenoceptor and as a blocker for the dihydropyridine calcium channel .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (S)-(+)-Niguldipine hydrochloride implique généralement la réaction du 3-nitrobenzaldéhyde avec l'acétoacétate de méthyle en présence d'acétate d'ammonium pour former un intermédiaire dihydropyridine. Cet intermédiaire est ensuite mis à réagir avec la 4,4-diphénylpiperidine pour donner la Niguldipine. L'étape finale consiste à convertir la Niguldipine en sa forme de sel chlorhydrate .

Méthodes de production industrielle

La production industrielle du (S)-(+)-Niguldipine hydrochloride suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes de purification est courante dans les milieux industriels pour maintenir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

(S)-(+)-Niguldipine hydrochloride subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés nitro et carboxyle correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amine.

Substitution : Le cycle dihydropyridine peut subir des réactions de substitution, en particulier aux groupes nitro et ester.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et l'hydrogène gazeux en présence d'un catalyseur au palladium sont utilisés.

Substitution : Les réactions de substitution nécessitent souvent l'utilisation de bases ou d'acides forts comme catalyseurs.

Principaux produits formés

Oxydation : Dérivés nitro et carboxyle.

Réduction : Dérivés amine.

Substitution : Divers dérivés dihydropyridine substitués.

Applications de la recherche scientifique

(S)-(+)-Niguldipine hydrochloride présente une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les bloqueurs des canaux calciques et leurs interactions.

Biologie : Employé dans des études impliquant les voies de signalisation du calcium et leur rôle dans les fonctions cellulaires.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires et d'autres affections liées à un dysfonctionnement des canaux calciques.

Mécanisme d'action

(S)-(+)-Niguldipine hydrochloride exerce ses effets en bloquant les canaux calciques de type L, qui sont responsables de l'afflux d'ions calcium dans les cellules. Ce blocage réduit les niveaux intracellulaires de calcium, entraînant une relaxation des muscles lisses vasculaires et une diminution de la pression artérielle. Le composé antagonise également les récepteurs alpha-1 adrénergiques, contribuant ainsi davantage à ses effets antihypertenseurs .

Comparaison Avec Des Composés Similaires

Composés similaires

Nicardipine : Un autre bloqueur des canaux calciques présentant des propriétés antihypertensives similaires.

Nifédipine : Un bloqueur des canaux calciques largement utilisé pour traiter l'hypertension artérielle et l'angine de poitrine.

Amlodipine : Connu pour sa longue durée d'action et sa grande efficacité dans le traitement des maladies cardiovasculaires.

Unicité

(S)-(+)-Niguldipine hydrochloride est unique en raison de sa double action en tant que bloqueur des canaux calciques et antagoniste alpha-1 adrénergique. Ce double mécanisme offre une approche plus complète de la prise en charge de l'hypertension artérielle et des affections connexes par rapport aux autres bloqueurs des canaux calciques .

Propriétés

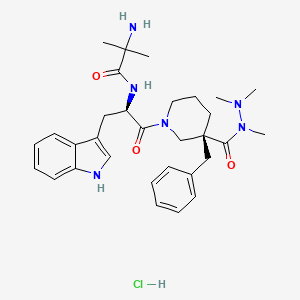

IUPAC Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOSUIMBPQVOEU-WAQYZQTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274007 | |

| Record name | (S)-Niguldipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113145-69-0 | |

| Record name | Niguldipine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Niguldipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIGULDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G8C7QS9SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

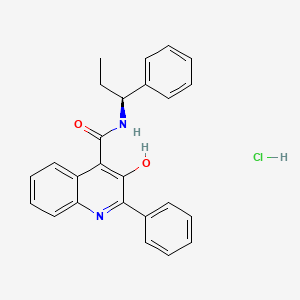

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.